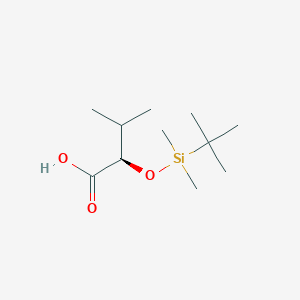![molecular formula C11H15NO B8629135 4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine](/img/structure/B8629135.png)
4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyridine ring fused with a furan moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine typically involves the reaction of furan derivatives with tetrahydropyridine precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The tetrahydropyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and tetrahydropyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the tetrahydropyridine ring may produce piperidine derivatives.
Aplicaciones Científicas De Investigación
4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-(Furan-2-ylmethylene)hydrazinyl derivatives: These compounds share the furan moiety and exhibit similar reactivity patterns.
Furan platform chemicals: Compounds like furfural and 5-hydroxy-methylfurfural are structurally related and have similar applications in biomass conversion and materials science.
Uniqueness: 4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine is unique due to its combination of the furan and tetrahydropyridine rings, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C11H15NO/c1-2-11(13-9-1)4-3-10-5-7-12-8-6-10/h1-2,5,9,12H,3-4,6-8H2 |
Clave InChI |
JFXQYFVVVACWIR-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC=C1CCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



phosphanium](/img/structure/B8629055.png)


![2-(4-Chlorophenyl)-4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B8629081.png)
![5-Chloro-[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B8629086.png)


![2,2,2-Trichloroethyl 4-[4-(hydroxymethyl)piperidin-1-yl]butanoate](/img/structure/B8629112.png)

amine](/img/structure/B8629141.png)
![1-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B8629146.png)


